molecular formula C12H12N2O2 B8518312 3-(4-Methoxyphenoxy)pyridin-4-amine

3-(4-Methoxyphenoxy)pyridin-4-amine

Cat. No.: B8518312
M. Wt: 216.24 g/mol
InChI Key: VXAGJGANWCAHIB-UHFFFAOYSA-N
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Description

3-(4-Methoxyphenoxy)pyridin-4-amine is a pyridine derivative featuring a 4-aminopyridine core substituted with a 4-methoxyphenoxy group at the 3-position. The methoxyphenoxy substituent may enhance lipophilicity and influence binding interactions in biological systems.

Properties

Molecular Formula

C12H12N2O2

Molecular Weight

216.24 g/mol

IUPAC Name

3-(4-methoxyphenoxy)pyridin-4-amine

InChI

InChI=1S/C12H12N2O2/c1-15-9-2-4-10(5-3-9)16-12-8-14-7-6-11(12)13/h2-8H,1H3,(H2,13,14)

InChI Key

VXAGJGANWCAHIB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)OC2=C(C=CN=C2)N

Origin of Product

United States

Comparison with Similar Compounds

Comparative Data Table

Compound Name Core Structure Molecular Weight (g/mol) Key Substituents Purity/Synthesis Yield Reference ID
3-(4-Methoxyphenoxy)pyridin-4-amine Pyridine ~246 (estimated) 4-Methoxyphenoxy N/A
3-Methoxypyridin-4-amine Pyridine 124.14 3-Methoxy Available as research chemical
Compound 13 Benzoimidazole-propanol 404.4 (by LCMS) 4-Methoxyphenoxy >98% purity
11b (Pyrazolo-pyridine) Pyrazolo[3,4-b]pyridine ~450 (estimated) 4-Bromo, 4-methylphenyl Recrystallized in ethanol
4-(4-Methoxyphenyl)pyrimidin-2-amine Pyrimidine ~227 (estimated) 4-Methoxyphenyl Available commercially

Key Findings and Implications

Structural Impact on Solubility : Methoxy groups (e.g., in 3-methoxypyridin-4-amine) enhance solubility compared to halogenated derivatives (e.g., bromophenyl in 11b) .

Bioactivity: Phenoxy and pyridine combinations (e.g., Compound 13) show promise in receptor modulation, while fluorinated analogues (e.g., CAS 1025230-61-8) offer metabolic stability .

Synthetic Challenges : Bulky substituents (e.g., pyrazolo-pyridines) require optimized conditions (e.g., HPLC purification) to achieve >99% purity .

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